![molecular formula C8H5BF3NO3 B3002312 [3-氰基-4-(三氟甲氧基)苯基]硼酸 CAS No. 2268800-99-1](/img/structure/B3002312.png)

[3-氰基-4-(三氟甲氧基)苯基]硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

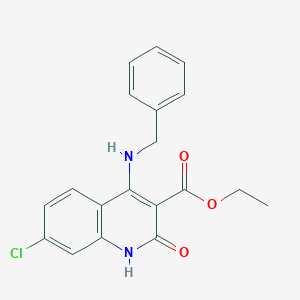

The compound “[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid” is a boronic acid derivative characterized by the presence of a cyano group and a trifluoromethoxy group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis and their role in the development of pharmaceuticals. The trifluoromethoxy group is a strong electron-withdrawing group that can influence the reactivity and stability of the molecule.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of “[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid,” they do offer insights into related compounds. For instance, the synthesis of various phenylboronic acids typically involves lithiation or halogen-metal exchange reactions followed by treatment with a boron source, such as trimethyl borate, and subsequent hydrolysis . The presence of electron-withdrawing groups, such as the trifluoromethoxy group, can affect the acidity and reactivity of the boronic acid, potentially requiring adjustments in the synthetic route .

Molecular Structure Analysis

The molecular structure of boronic acids is influenced by their substituents. The introduction of a trifluoromethoxy group can lead to variations in acidity and the formation of intramolecular hydrogen bonds, as observed in other trifluoromethoxy-substituted phenylboronic acids . The cyano group, being a strong electron-withdrawing group, may further impact the electronic structure and hydrogen bonding patterns within the molecule.

Chemical Reactions Analysis

Phenylboronic acids participate in a variety of chemical reactions, including Suzuki cross-coupling, which is a widely used method for forming carbon-carbon bonds . The presence of the cyano and trifluoromethoxy groups could modify the reactivity of the boronic acid in such reactions, potentially leading to selectivity or reactivity enhancements. Additionally, boronic acids can be involved in condensation reactions, as seen with other substituted phenylboronic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of “[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid” would be influenced by its functional groups. The electron-withdrawing nature of the trifluoromethoxy and cyano groups is likely to increase the acidity of the boronic acid, as has been observed with other similar compounds . This could affect the solubility, stability, and reactivity of the compound. Moreover, the molecular and crystal structures, as determined by X-ray crystallography, would reveal details about the intermolecular interactions and the solid-state conformation of the molecule .

科学研究应用

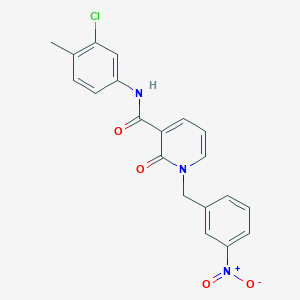

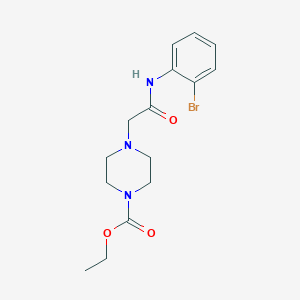

抗菌活性

[3-氰基-4-(三氟甲氧基)苯基]硼酸及其异构体已被探索其抗菌效力。研究表明,这些硼酸对大肠杆菌和蜡状芽孢杆菌等细菌表现出显着的抗菌活性。这些化合物的理化、结构、抗菌和光谱性质得到了充分的记录,它们作为抗菌剂的潜力是值得注意的(Adamczyk-Woźniak 等,2021)。

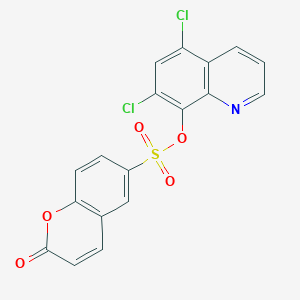

光学调制和糖识别

这些硼酸,特别是当接枝到聚合物(如聚乙二醇)上时,已被用于单壁碳纳米管 (SWNT) 中的光学调制。该应用对于糖识别至关重要,因为硼酸与糖相互作用,在糖结合时猝灭 SWNT 的荧光。苯基硼酸(包括 3-氰基-4-(三氟甲氧基)苯基硼酸)的结构变化会影响其光致发光量子产率,这表明分子结构和光学性质之间存在关键关系(Mu 等,2012)。

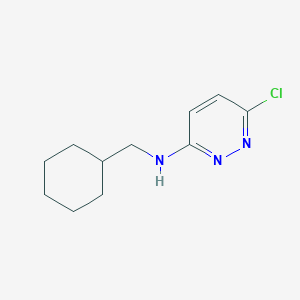

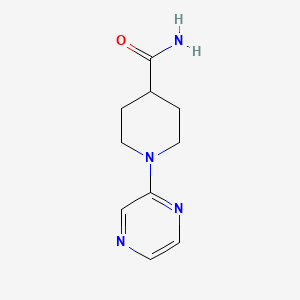

催化和有机合成

在有机合成领域,[3-氰基-4-(三氟甲氧基)苯基]硼酸和相关化合物已被用作各种化学反应的催化剂。例如,它们已被用于亚胺的无金属硼氢化、对映选择性氮杂-迈克尔加成和仲酰胺和叔酰胺的还原。这些应用突出了这些硼酸在温和条件下促进多种化学转化的多功能性(Yin 等,2017;Hashimoto 等,2015;Chadwick 等,2014)。

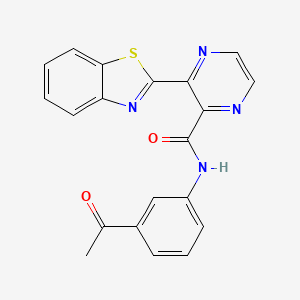

荧光探测和传感

硼酸衍生物已被用作铁离子和氟离子的有效荧光探针。它们的结构允许对这些离子产生顺序的“开-关-开”型中继荧光行为,使其成为生物成像和环境监测中的宝贵工具。该应用在活细胞和真实水样中检测离子方面尤为重要,展示了这些化合物在传感应用中的实用性(Selvaraj 等,2019)。

作用机制

Target of Action

The primary target of [3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium . This process is facilitated by the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with this pathway leads to the formation of new carbon-carbon bonds .

Pharmacokinetics

Its role in the sm cross-coupling reaction suggests that it may have a significant impact on the bioavailability of compounds synthesized through this reaction .

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a variety of biologically active molecules .

属性

IUPAC Name |

[3-cyano-4-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF3NO3/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-3,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKWONMHGDQXED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid](/img/structure/B3002229.png)

![3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3002232.png)

![N-(5-tert-butyl-2-hydroxyphenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3002240.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3002242.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3002245.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002249.png)

![2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3002252.png)